molecular formula C22H32O2 B583439 13-cis-Retinoic Acid-d5 Ethyl Ester CAS No. 78995-96-7

13-cis-Retinoic Acid-d5 Ethyl Ester

Cat. No. B583439
CAS RN: 78995-96-7
M. Wt: 333.527
InChI Key: ZELWYCSDHIFMOP-KODDXJHGSA-N
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Description

“13-cis-Retinoic Acid-d5 Ethyl Ester” is a derivative of 13-cis-Retinoic Acid (also known as Isotretinoin), which is primarily used to treat severe acne . It is also used to prevent certain skin cancers and in the treatment of other cancers . It is a retinoid, meaning it is related to vitamin A, and is found in small quantities naturally in the body .


Molecular Structure Analysis

The molecular structure of this compound is characterized by various spectroscopic techniques . The molecular formula is C22H32O2 .


Physical And Chemical Properties Analysis

This compound has specific physical and chemical properties. It is soluble in most organic solvents, fats, and oils, but sparingly soluble in water . It is unstable to light, oxygen, and heat .

Scientific Research Applications

Cancer Chemoprevention and Therapy

Research has highlighted the potential of 13-cis-retinoic acid (isotretinoin) in cancer therapy. It has shown mixed results in treating oral leukoplakia and is utilized in cancer therapy, with indications of effectiveness in preventing pre-malignant lesions and tumor proliferation. Its mechanism involves the restoration of decreased nuclear retinoid receptor beta (RAR beta) in dysplastic lesions, promoting normal epithelial cell growth and differentiation. Additionally, 13-cis-retinoic acid, when combined with other treatments, shows potential in treating Cutaneous T-cell lymphoma (CTCL) and oral squamous cell carcinoma (SCC) (Panda, Mohammad, & Dikshit, 2021).

Furthermore, the International Agency for Research on Cancer (IARC) evaluated the cancer preventive potential of various retinoids, including 13-cis-retinoic acid. The data suggest that 13-cis-retinoic acid is not suitable for chemoprevention of cancer in humans due to toxicity, potential to enhance cancer occurrence, or ineffectiveness (Miller, Nettesheim, & Stewart, 2000).

Neuroblastoma Cell Differentiation

13-cis-retinoic acid has been studied for its effects on neuroblastoma cell differentiation, a key aspect in developing potential cancer therapies. The differentiation of neuroblastoma cells in response to retinoic acid, particularly the 13-cis or all-trans isomers, has been noted, leading to clinical trials. Studies indicate differential effects of retinoids, like 9-cis and all-trans retinoic acid, on neuroblastoma differentiation, proliferation in vitro, and possible mechanisms of action via hetero- and homodimers of retinoic acid receptors (RARs) and retinoid X receptors (RXRs) (Redfern, Lovat, Malcolm, & Pearson, 1995).

Dermatological Applications

13-cis-retinoic acid has shown therapeutic implications in dermatology, particularly in treating recalcitrant nodulocystic acne. Its applications extend to the treatment of oral leukoplakia. However, it's crucial to note the severe side effects associated with its use, including teratogenicity and skin-related issues like dryness and increased photosensitivity (Panda, Mohammad, & Dikshit, 2021).

Mechanism of Action

Target of Action

The primary targets of 13-cis-Retinoic Acid-d5 Ethyl Ester, also known as ethyl 9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoate, are the RAR-β and RAR-α receptors . These receptors play a crucial role in the regulation of gene expression, cell growth, and differentiation .

Mode of Action

The compound interacts with its targets, the RAR-β and RAR-α receptors, leading to changes in gene expression . It has been found to attenuate iNOS expression and activity in cytokine-stimulated murine mesangial cells . This interaction results in anti-inflammatory and anti-tumor actions .

Biochemical Pathways

The compound affects the retinoid signaling pathway, which is involved in cell growth and differentiation . Its interaction with the RAR-β and RAR-α receptors influences the transcription of specific genes, thereby affecting the biochemical pathways .

Pharmacokinetics

It is known that the compound is stable under normal temperature and pressure . It forms orange-red plate-like crystals from isopropyl alcohol and has a melting point of 174-175°C .

Result of Action

The compound’s action results in molecular and cellular effects, including the attenuation of iNOS expression and activity in cytokine-stimulated murine mesangial cells . This leads to anti-inflammatory and anti-tumor actions . It also induces mitochondrial membrane permeability transition, observed as swelling and a decrease in membrane potential, and stimulates the release of cytochrome c, implicating mechanisms through the apoptosis pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is known to be unstable to light, oxygen, and heat . Degradation and isomerization are minimized by storage under an inert gas such as argon, at < -20°C in the dark .

Safety and Hazards

Isotretinoin, also known as 13-cis-retinoic acid, is known to cause birth defects due to in-utero exposure because of the molecule’s close resemblance to retinoic acid . It is also associated with psychiatric side effects, most commonly depression but also, more rarely, psychosis and unusual behaviors . Other rare side effects include hyperostosis and premature epiphyseal closure, which have been reported to be persistent .

Future Directions

Retinoic acids play a major role in cellular differentiation and organ development . Targeting the retinoic acid pathway by focusing on the dual role of aldehyde dehydrogenase (ALDH) family enzymes could make tumor cells sensitive to the treatment and improve the progression-free survival of the patients . This could be a promising future direction for the use of 13-cis-Retinoic Acid-d5 Ethyl Ester and similar compounds .

Biochemical Analysis

Biochemical Properties

13-cis-Retinoic Acid-d5 Ethyl Ester interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit retinol oxidation and dehydrogenation of 17β-hydroxy steroids . The compound’s role in biochemical reactions is significant, as it influences the activity of key enzymes and proteins involved in these processes .

Cellular Effects

The effects of this compound on cells are profound. It has been shown to have a strong inhibitory effect on the proliferation of skin gland cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the activity of key enzymes and proteins involved in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability, but degradation can occur under certain conditions . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters or binding proteins . The compound’s localization or accumulation can be influenced by these interactions .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

properties

IUPAC Name

ethyl 9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-7-24-21(23)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3/i4D3,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELWYCSDHIFMOP-VOFBZVMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])C=CC(=CC=CC(=CC(=O)OCC)C)C)(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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